3,3-Dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one is a complex organic compound notable for its intricate structure that incorporates a triazole ring, a pyridine ring, and a butanone moiety. This compound is classified under the category of thiazole and triazole derivatives, which are often explored for their diverse biological activities and potential therapeutic applications. Its molecular formula is , with a molecular weight of approximately .
The synthesis of 3,3-dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one typically involves several steps:
In an industrial context, production may utilize continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are meticulously optimized to achieve high purity and yield .
The compound features a unique structural configuration characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4OS |
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | 3,3-dimethyl-1-{[4-methyl-5-(pyridin-2-yl)-4H-[1,2,4]triazol-3-yl]sulfanyl}butan-2-one |
| InChI | InChI=1S/C14H18N4OS/c1-14(2,3)11(19)9... |
| InChI Key | OYLRUSJTJCLCSA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)CSC1=NN=C(N1C)C2=CN=CC=C2 |
The compound can undergo various chemical reactions typical of thiazole and triazole derivatives. These may include:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for 3,3-dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one primarily involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can influence key biochemical pathways related to its therapeutic effects .
The physical properties of the compound include:
Relevant chemical properties include:
These properties are essential for understanding the compound's behavior in biological systems and its potential applications in drug development .
3,3-Dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one has various scientific uses:
This comprehensive analysis highlights the significance of 3,3-dimethyl-1-(4-methyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-butan-2-one in both synthetic chemistry and potential therapeutic applications.
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5